REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[C:6]([C:15]([OH:17])=[O:16])=[CH:5][CH:4]=1.O=S(Cl)Cl.[CH3:22]O>>[CH3:22][O:16][C:15]([C:6]1[C:7]2[C:12](=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=2)[C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:17]
|
Name
|
|
Quantity
|
98.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C2=CC=C(C=C12)OC)C(=O)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35.5 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hr
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
aqueous NaHCO3 solution, dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The solid residue was crystallized from methanol (720 ml)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C2=CC(=CC=C12)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |